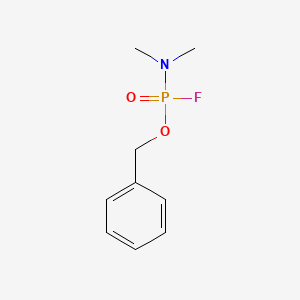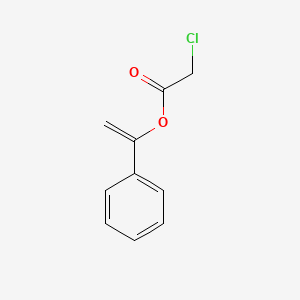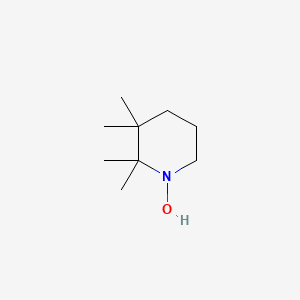![molecular formula C14H11O3P B14415796 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 86804-83-3](/img/structure/B14415796.png)
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is an organic compound that belongs to the class of benzodioxaphospholes. This compound is characterized by the presence of a benzodioxaphosphole ring system substituted with a phenylethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole derivative with a phenylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a strong base like sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
化学反应分析
Types of Reactions
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the benzodioxaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted benzodioxaphosphole compounds .
科学研究应用
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
2-[(2,2-Dichloro-1-phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole: Similar in structure but with dichloro substitution on the phenylethenyl group.
1-Phenyl-1-trimethylsiloxyethylene: Contains a trimethylsiloxy group instead of the benzodioxaphosphole ring.
Uniqueness
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
| 86804-83-3 | |
分子式 |
C14H11O3P |
分子量 |
258.21 g/mol |
IUPAC 名称 |
2-(1-phenylethenoxy)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H11O3P/c1-11(12-7-3-2-4-8-12)15-18-16-13-9-5-6-10-14(13)17-18/h2-10H,1H2 |
InChI 键 |
JOWIRUOXEDLSBF-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)OP2OC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/no-structure.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)

methanone](/img/structure/B14415746.png)
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)


![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)

